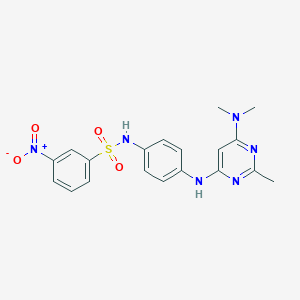![molecular formula C21H25ClN2O4S B11336300 1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11336300.png)
1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a sulfonyl group and a carboxamide group, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the ring is functionalized with a carboxamide group.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using reagents like sulfonyl chlorides under basic conditions.
Attachment of the Benzyl Groups: The benzyl groups are attached through nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the carboxamide group to an amine.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, sulfides.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
- 1-[(2-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide
- 1-[(2-chlorobenzyl)sulfonyl]-N-(2-methylbenzyl)piperidine-4-carboxamide
Comparison:
- Structural Differences: Variations in the benzyl substituents can lead to differences in chemical reactivity and biological activity.
- Uniqueness: 1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct properties compared to its analogs.
Properties
Molecular Formula |
C21H25ClN2O4S |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-28-20-9-5-3-6-17(20)14-23-21(25)16-10-12-24(13-11-16)29(26,27)15-18-7-2-4-8-19(18)22/h2-9,16H,10-15H2,1H3,(H,23,25) |
InChI Key |
YDPKLLKFBDWKPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336220.png)
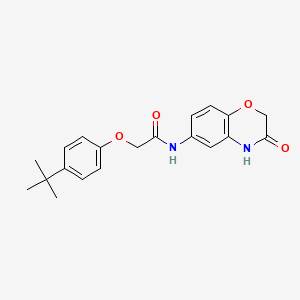
![3-[(2-Phenoxyethyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B11336235.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbutanamide](/img/structure/B11336237.png)
![2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11336245.png)
![N-(3-methoxybenzyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11336261.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide](/img/structure/B11336269.png)
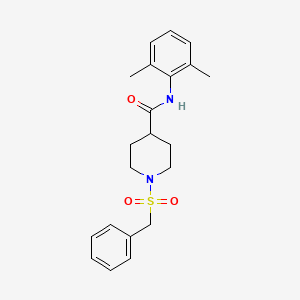
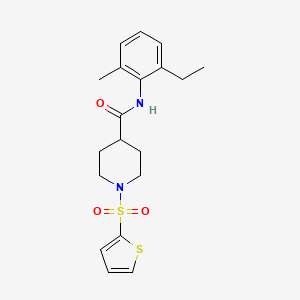
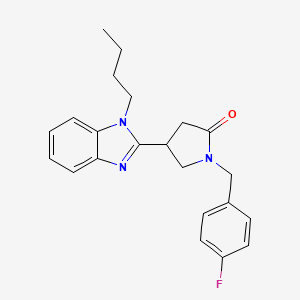
![2-[(4-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B11336281.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11336283.png)
methanone](/img/structure/B11336289.png)
